molecular formula C48H30N4O8 B15221857 meso-Tetra (2-carboxyphenyl) porphine

meso-Tetra (2-carboxyphenyl) porphine

Cat. No.: B15221857
M. Wt: 790.8 g/mol
InChI Key: GQUMTQCSESILQU-UHFFFAOYSA-N
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Description

meso-Tetra (2-carboxyphenyl) porphine: is a porphyrin derivative, a class of macrocyclic compounds known for their extensive conjugated systems and unique photophysical properties. Porphyrins are essential in various biological systems, such as hemoglobin and chlorophyll, and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2-carboxyphenyl) porphine typically involves the condensation of pyrrole with aromatic aldehydes under acidic conditions. One common method is the Rothemund synthesis, where pyrrole and benzaldehyde derivatives are heated in the presence of an acid catalyst . The reaction is carried out under anaerobic conditions to prevent oxidation and typically requires several days to complete.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors for the condensation reaction, followed by purification steps such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra (2-carboxyphenyl) porphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other derivatives with altered photophysical properties .

Comparison with Similar Compounds

Uniqueness: meso-Tetra (2-carboxyphenyl) porphine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis .

Properties

Molecular Formula

C48H30N4O8

Molecular Weight

790.8 g/mol

IUPAC Name

2-[10,15,20-tris(2-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8/c53-45(54)29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46(55)56)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

GQUMTQCSESILQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)O)C8=CC=CC=C8C(=O)O)C=C4)C9=CC=CC=C9C(=O)O)N3)C(=O)O

Origin of Product

United States

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